molecular formula C10H7Cl2NO2 B2861514 6-Chloroquinoline-7-carboxylic acid;hydrochloride CAS No. 2287323-23-1

6-Chloroquinoline-7-carboxylic acid;hydrochloride

Cat. No.: B2861514
CAS No.: 2287323-23-1
M. Wt: 244.07
InChI Key: YOMJNTYNWZWMFG-UHFFFAOYSA-N
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Description

6-Chloroquinoline-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H6ClNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-7-carboxylic acid;hydrochloride typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . The hydrochloride salt is then formed by treating the resulting acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction mediums, such as tetrahydrofuran, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-Chloroquinoline-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloroquinoline-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2.ClH/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMJNTYNWZWMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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